molecular formula C9H8ClN3 B2902222 2-chloro-5-(1H-pyrazol-1-ylmethyl)pyridine CAS No. 955966-95-7

2-chloro-5-(1H-pyrazol-1-ylmethyl)pyridine

Cat. No.: B2902222
CAS No.: 955966-95-7
M. Wt: 193.63
InChI Key: ZUVLFPKGXLUIKG-UHFFFAOYSA-N
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Description

2-chloro-5-(1H-pyrazol-1-ylmethyl)pyridine is a heterocyclic compound that features both a pyridine and a pyrazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-5-(1H-pyrazol-1-ylmethyl)pyridine typically involves the reaction of 2-chloro-5-bromomethylpyridine with pyrazole under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-chloro-5-(1H-pyrazol-1-ylmethyl)pyridine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

2-chloro-5-(1H-pyrazol-1-ylmethyl)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-chloro-5-(1H-pyrazol-1-ylmethyl)pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-5-(1H-pyrazol-1-ylmethyl)pyridine is unique due to the presence of both a pyridine and a pyrazole ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-chloro-5-(pyrazol-1-ylmethyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3/c10-9-3-2-8(6-11-9)7-13-5-1-4-12-13/h1-6H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUVLFPKGXLUIKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)CC2=CN=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001324639
Record name 2-chloro-5-(pyrazol-1-ylmethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001324639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

18.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24818564
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

955966-95-7
Record name 2-chloro-5-(pyrazol-1-ylmethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001324639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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